molecular formula C10H11N3S2 B2749194 5-(4-Methyl-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 154347-43-0

5-(4-Methyl-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine

Cat. No.: B2749194
CAS No.: 154347-43-0
M. Wt: 237.34
InChI Key: XWCZGGYKJAEKML-UHFFFAOYSA-N
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Description

5-(4-Methyl-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the molecular formula C10H11N3S2 and a molecular weight of 237.34 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzylthiourea. This intermediate is then cyclized with phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound . The reaction conditions usually require heating and an inert atmosphere to ensure the proper formation of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methyl-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

5-(4-Methyl-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Methyl-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,6-Dichlorobenzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine
  • 5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-ylamine
  • 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ylamine

Uniqueness

5-(4-Methyl-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c1-7-2-4-8(5-3-7)6-14-10-13-12-9(11)15-10/h2-5H,6H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCZGGYKJAEKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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